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Compound of Interest

Compound Name: 2'-O-(2-Methoxyethyl)-cytidine

Cat. No.: B559678 Get Quote

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine

Introduction
2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a chemically modified nucleoside, a

fundamental component in the development of second-generation antisense oligonucleotides

(ASOs). The modification consists of a methoxyethyl group attached to the 2' position of the

ribose sugar.[1][2] This alteration imparts superior properties to oligonucleotide therapeutics

compared to their unmodified or first-generation counterparts. Key advantages include

exceptional resistance to nuclease degradation, high binding affinity for target RNA, and a

favorable pharmacokinetic and toxicity profile.[2][3][4] These characteristics have made 2'-MOE

modified oligonucleotides, including those containing 2'-MOE-C, a cornerstone of modern RNA-

targeted drug development, with several FDA-approved therapies utilizing this chemistry.[5]

This guide provides a comprehensive overview of its chemical structure, properties,

mechanisms of action, and synthesis.

Chemical Structure and Properties
The structural and physicochemical properties of 2'-O-(2-Methoxyethyl)-cytidine are

foundational to its function in therapeutic oligonucleotides.
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The identity of 2'-O-(2-Methoxyethyl)-cytidine is defined by several key identifiers, as

summarized below.

Identifier Value

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-

(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-

yl]pyrimidin-2-one[6]

CAS Number 223777-16-0[6][7][8][9][10]

Molecular Formula C₁₂H₁₉N₃O₆[6][7][10][11]

Molecular Weight 301.30 g/mol [6][7][10][11]

Canonical SMILES
COCCO[C@@H]1--INVALID-LINK--

N)CO">C@@HO[6]

InChI

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-

9(17)7(6-16)21-11(10)15-3-2-8(13)14-

12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,

(H2,13,14,18)/t7-,9-,10-,11-/m1/s1[6]

InChIKey YKOGMMXZKKVMBT-QCNRFFRDSA-N[6]

Physicochemical and Handling Properties
The physical and chemical characteristics of 2'-MOE-C influence its stability, solubility, and use

in synthesis.
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Property Value

Appearance White to off-white solid[8]

Boiling Point 535.3 ± 60.0 °C (Predicted)[8]

Density 1.57 ± 0.1 g/cm³ (Predicted)[8]

pKa 13.36 ± 0.70 (Predicted)[8]

XLogP3 -1.7[6]

Solubility DMSO: 250 mg/mL (829.74 mM)[8]

Storage Conditions
Long-term: -20°C or -80°C; Short-term: 2-8°C[7]

[9][12]

Role and Mechanism of Action in Antisense
Therapeutics
The 2'-MOE modification is a cornerstone of second-generation ASO technology, enabling

robust gene silencing through two primary mechanisms. The modification pre-organizes the

sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes like RNA-

RNA, thereby increasing binding affinity to the target mRNA.[2][5]

RNase H-Dependent Degradation
The most common mechanism for 2'-MOE ASOs is the recruitment of RNase H, a cellular

enzyme that cleaves the RNA strand of an RNA-DNA duplex. To achieve this, ASOs are

designed as "gapmers." These chimeric oligonucleotides feature a central block of DNA

nucleotides flanked by wings of 2'-MOE-modified nucleotides. The 2'-MOE wings provide

nuclease resistance and high target affinity, while the central DNA "gap" forms the necessary

substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and

subsequent reduction in protein expression.[4]
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RNase H-dependent gene silencing by a 2'-MOE gapmer ASO.

Steric-Blocking Mechanism
Alternatively, ASOs can act via non-degradative, steric-blocking mechanisms.[13][14] In this

role, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the

cellular machinery involved in RNA processing or translation. Because RNase H activity is not

desired, these ASOs are typically fully modified with 2'-MOE or other 2'-modified nucleosides.

[2] This can be used to:

Modulate Splicing: By binding to splice sites or regulatory sequences on a pre-mRNA, the

ASO can prevent the binding of splicing factors, leading to exon skipping or inclusion and

altering the final protein product.[13][14]

Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon

region of an mRNA, preventing the assembly or progression of the ribosome and thus

inhibiting protein synthesis.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b559678?utm_src=pdf-body-img
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://academic.oup.com/nar/article/46/4/1584/4731547
https://blog.biosearchtech.com/know-your-oligo-mod-2%CA%B9-moe
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://academic.oup.com/nar/article/46/4/1584/4731547
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Splicing Modulation Translation Inhibition

pre-mRNA Target Site

Altered mRNA Splicing

Steric-Blocking ASO

Binds

Splicing Factors

Binding Blocked

mRNA 5'-UTR

Protein Synthesis Inhibited

Steric-Blocking ASO

Binds

Ribosome

Assembly Blocked

Click to download full resolution via product page

Steric-blocking mechanisms of 2'-MOE ASOs.

Experimental Protocols: Chemical Synthesis
The synthesis of 2'-O-(2-Methoxyethyl)-cytidine typically involves a multi-step process

starting from a more readily available nucleoside, such as uridine. A common strategy is the

conversion of a 2'-O-(2-Methoxyethyl)-uridine precursor to its cytidine analogue.[8][15]

General Protocol for the Conversion of 2'-MOE-Uridine
to 2'-MOE-Cytidine
This protocol is a generalized summary based on established chemical transformations for

nucleosides.[15]

Objective: To convert the C4-carbonyl of the uracil base in a protected 2'-MOE-uridine

intermediate into an amine to form the cytosine base.

Materials:
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Protected 2'-O-(2-Methoxyethyl)-uridine (e.g., with 3',5'-hydroxyls protected by acetyl or silyl

groups)

1,2,4-Triazole

Phosphorus oxychloride (POCl₃) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

Triethylamine (Et₃N) or other suitable base

Anhydrous acetonitrile (MeCN) or other aprotic solvent

Aqueous ammonia (aq. NH₃)

Methanol (MeOH)

Standard glassware for organic synthesis under anhydrous conditions

Chromatography system for purification

Methodology:

Protection (if starting from unprotected 2'-MOE-uridine): a. Dissolve 2'-O-(2-Methoxyethyl)-

uridine in anhydrous pyridine. b. Add acetic anhydride (Ac₂O) and stir at room temperature

for 12 hours to protect the 3' and 5' hydroxyl groups. c. Work up the reaction and purify the

resulting diacetyl-protected compound.

Activation of the C4 Position: a. Suspend 1,2,4-triazole in anhydrous acetonitrile. b. Add

POCl₃ dropwise at 0°C, followed by the addition of Et₃N. Stir until a clear solution is formed.

c. Add the protected 2'-O-(2-Methoxyethyl)-uridine to the reaction mixture. d. Stir at room

temperature for approximately 1.5-2 hours until the starting material is consumed (monitor by

TLC). This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate.

Amination to form Cytidine: a. Cool the reaction mixture to 0°C. b. Add concentrated

aqueous ammonia directly to the mixture. c. Stir the reaction at room temperature for 5

hours. This step both displaces the triazole group with an amino group and cleaves the

acetyl protecting groups.
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Deprotection (if a second deprotection step is needed): a. If protecting groups are not fully

removed, evaporate the solvents under reduced pressure. b. Treat the residue with

methanolic ammonia and stir at room temperature for 12 hours to ensure complete

deprotection.

Purification: a. Evaporate the solvents completely. b. Purify the crude residue by silica gel

column chromatography (e.g., using a methanol/dichloromethane gradient) to isolate pure 2'-
O-(2-Methoxyethyl)-cytidine.

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.
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General workflow for the synthesis of 2'-MOE-Cytidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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